2-N-benzyl-5-bromopyridine-2,3-diamine
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Overview
Description
2-N-benzyl-5-bromopyridine-2,3-diamine is an organic compound with the molecular formula C12H12BrN3. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a benzyl group attached to the nitrogen atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-benzyl-5-bromopyridine-2,3-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-3-nitro-5-bromopyridine.
Reduction: The nitro group is reduced to an amino group using stannous chloride (SnCl2) in the presence of hydrochloric acid (HCl) and ethanol (EtOH) as solvents
Benzylation: The resulting 2,3-diamino-5-bromopyridine is then subjected to benzylation using benzyl chloride (C7H7Cl) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the reduction and benzylation steps to handle larger quantities of reactants.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-N-benzyl-5-bromopyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, forming different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like sodium carbonate (Na2CO3), and solvents such as toluene or ethanol
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
2-N-benzyl-5-bromopyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Acts as a building block for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-N-benzyl-5-bromopyridine-2,3-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound may affect pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,3-diamino-5-bromopyridine: Lacks the benzyl group, making it less lipophilic and potentially less bioavailable.
2-amino-5-bromopyridine: Contains only one amino group, leading to different reactivity and applications.
2-N-benzyl-3,5-dibromopyridine: Contains an additional bromine atom, which may alter its chemical properties and reactivity.
Uniqueness
2-N-benzyl-5-bromopyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and benzyl groups enhances its versatility in synthetic applications and its potential as a pharmacophore .
Properties
IUPAC Name |
2-N-benzyl-5-bromopyridine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPNJRHVYRAKKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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